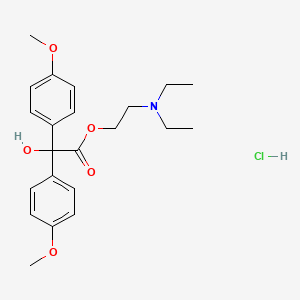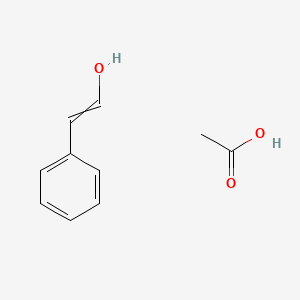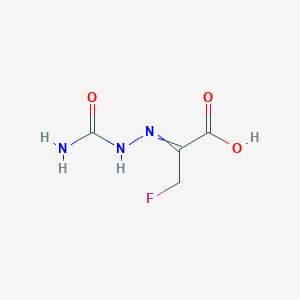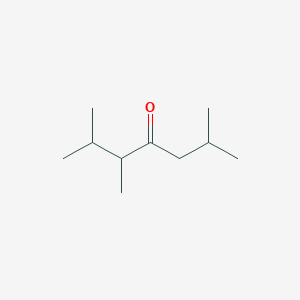
2,3,6-Trimethylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of three methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6-trimethylheptane, using a strong base and an appropriate alkyl halide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and other modern techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2,3,6-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2,3,6-Trimethylheptan-4-one exerts its effects involves interactions with specific molecular targets The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylheptan-4-one
- 2,3,5-Trimethylheptan-4-one
- 2,4,6-Trimethylheptan-4-one
Uniqueness
2,3,6-Trimethylheptan-4-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing specialized applications.
Properties
CAS No. |
5453-96-3 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,3,6-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-7(2)6-10(11)9(5)8(3)4/h7-9H,6H2,1-5H3 |
InChI Key |
ADCMLYKEZQPOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


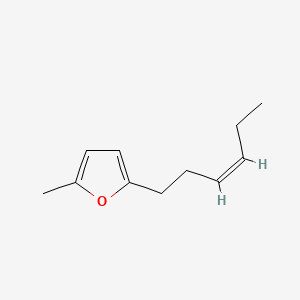
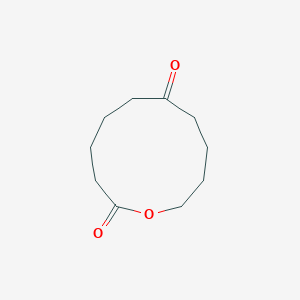
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)


![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
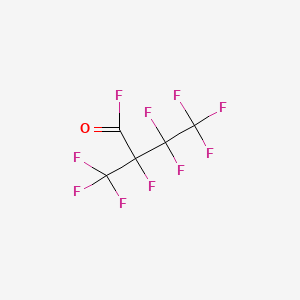
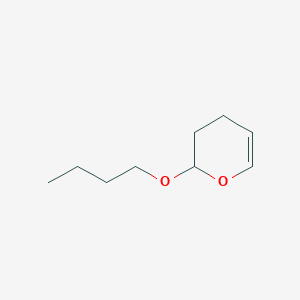

![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
